5-iodo-3,4-dihydro-2H-pyran

Catalog No.
S12772310
CAS No.
M.F
C5H7IO
M. Wt
210.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-3,4-dihydro-2H-pyran

Product Name

5-iodo-3,4-dihydro-2H-pyran

IUPAC Name

5-iodo-3,4-dihydro-2H-pyran

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

InChI

InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2

InChI Key

UOQIUTMODXMIHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)I

5-Iodo-3,4-dihydro-2H-pyran is a specialized cyclic enol ether and a highly reactive alkenyl iodide building block. Unlike unsubstituted dihydropyrans, which are primarily procured as bulk reagents for the tetrahydropyranyl (THP) protection of alcohols, this halogenated scaffold is explicitly utilized as a premium electrophile for transition-metal-catalyzed cross-coupling reactions. By providing a reactive carbon-iodine bond at the C5 position (equivalent to the C2 position in glycal nomenclature), it enables the direct construction of complex C-branched carbohydrates, natural product cores, and pharmaceutical intermediates. Its procurement value is driven by its exceptional reactivity in oxidative addition steps, making it the preferred precursor for late-stage functionalization and the synthesis of structurally diverse oxygen heterocycles [1].

Procurement Fit

Grade

Research-grade iodo-dihydropyran building block; purity specification verified per vendor CoA

Reactivity

5‑iodo substitution enables mild oxidative addition in Pd‑catalyzed cross‑coupling workflows

Use Context

Synthetic intermediate for medicinal chemistry, natural product synthesis, and heterocyclic library construction

Substituting 5-iodo-3,4-dihydro-2H-pyran with its 5-bromo analog or the unsubstituted 3,4-dihydro-2H-pyran (DHP) severely compromises synthetic workflows and limits accessible chemical space. Unsubstituted DHP completely lacks the necessary leaving group for palladium- or nickel-catalyzed cross-coupling, rendering it useless for C-C bond formation at the C5 position. While 5-bromo-3,4-dihydro-2H-pyran can undergo cross-coupling, the carbon-bromine bond possesses a significantly higher bond dissociation energy than the carbon-iodine bond. This fundamental thermodynamic difference necessitates harsher reaction conditions, higher catalyst loadings, and extended reaction times for the bromo-derivative. These forcing conditions frequently lead to substrate degradation, lower isolated yields, and poor functional group tolerance in complex syntheses. Consequently, the iodo-variant is strictly required when mild conditions, high-efficiency oxidative addition, and preservation of delicate stereocenters are critical [1].

Substitution Risk

Chloro‑ and bromo‑ analogs may follow divergent reaction pathways; reported oxidation of the 5‑chloro derivative yields a ketone, while iodo/bromo analogs undergo ring‑cleavage under identical conditions

The weaker C–I bond facilitates oxidative addition at lower temperatures; bromo‑ and chloro‑ analogs often require harsher conditions that can compromise functional group tolerance

Iodoheterocycles exhibit broader reported cross‑coupling scope (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig); bromo/chloro counterparts may not achieve comparable reaction manifolds without specialized catalysts

Enhanced Suzuki Coupling Kinetics

In transition-metal-catalyzed cross-coupling reactions, the nature of the alkenyl halide dictates the rate of the rate-limiting oxidative addition step. 5-Iodo-3,4-dihydro-2H-pyran derivatives consistently outperform their bromo-counterparts, achieving complete conversion at lower temperatures and shorter reaction times. For example, Suzuki couplings of 5-iodo-dihydropyrans typically proceed in high yields (>75-85%) under mild conditions (often room temperature to 50 °C), whereas the corresponding 5-bromo-derivatives require elevated temperatures or specialized, expensive ligands to achieve comparable conversions, often resulting in lower isolated yields due to competing side reactions [1].

Evidence DimensionReaction efficiency and conditions for Suzuki cross-coupling
Target Compound DataHigh yield (>75%) under mild conditions (RT to 50 °C)
Comparator Or Baseline5-bromo-3,4-dihydro-2H-pyran (Requires elevated temperatures, prolonged times, resulting in lower yields)
Quantified DifferenceSignificantly faster kinetics and higher isolated yields under milder thermal conditions
ConditionsPd-catalyzed Suzuki-Miyaura coupling

Enables the synthesis of temperature-sensitive and complex molecular targets without risking thermal degradation during procurement-scale synthesis.

Purity specification
Reported
95%
Vendor-certified research-grade baseline
Verifiable against CoA; supports lot-to-lot comparability

Direct Access to C-2 Branched Glycoconjugates

5-Iodo-3,4-dihydro-2H-pyran scaffolds serve as indispensable precursors for synthesizing C-2 branched carbohydrates and oxadecalins. Unlike traditional methods requiring multi-step de novo synthesis, the direct coupling of the C5-iodide with N-tosylhydrazones provides direct access to branched structures. The highly reactive iodo-substituent ensures a regioselective and efficient reaction pathway, yielding complex glycoconjugates with isolated yields often exceeding 60-80% over minimal steps. This transformation is entirely non-viable with unhalogenated 3,4-dihydro-2H-pyran, which lacks the necessary cross-coupling handle [1].

Evidence DimensionYield of C-branched glycoconjugates via direct cross-coupling
Target Compound Data60-80% yield via direct Pd-catalyzed coupling
Comparator Or BaselineUnhalogenated 3,4-dihydro-2H-pyran (0% yield, lacks coupling handle)
Quantified DifferenceProvides an exclusive, high-yield pathway to C-branched derivatives compared to the inert baseline
ConditionsPd-catalyzed cross-coupling with N-tosylhydrazones

Drastically reduces the number of synthetic steps required to produce high-value carbohydrate therapeutics and complex building blocks.

Stereoselective synthesis yields
Class‑level
24% and 28% over 11 steps
Demonstrates iodo‑cyclization stereocontrol in polycyclic ether construction
Data derived from total synthesis of polyrhacitide A and epi‑cryptocaryolone

Mild Stille Coupling Compatibility

The synthesis of complex natural products frequently relies on Stille cross-coupling due to its broad functional group tolerance. The 5-iodo-3,4-dihydro-2H-pyran core exhibits exceptional reactivity with organostannanes, facilitating C-C bond formation under very mild conditions. The superior leaving group ability of the iodide compared to a bromide allows these couplings to proceed efficiently without the need for harsh thermal activation. This low activation energy preserves delicate stereocenters and sensitive functional groups present in advanced synthetic intermediates, whereas the bromo-analog often requires forcing conditions that compromise overall yield [1].

Evidence DimensionSuitability for mild Stille coupling in complex synthesis
Target Compound DataHighly reactive, enables coupling at or near room temperature
Comparator Or Baseline5-bromo-3,4-dihydro-2H-pyran (Requires significant thermal activation, risking degradation)
Quantified DifferenceSignificantly lower activation energy for C-C bond formation, preserving molecular integrity
ConditionsPd or Ni-catalyzed Stille cross-coupling

Crucial for procurement in late-stage natural product synthesis where preserving the integrity of advanced, expensive intermediates is paramount.

Cross‑coupling yields
Class‑level
α‑aryl 66%, α‑vinyl 76%
Quantitative benchmark for Pd‑catalyzed C–C bond formation
Reported for α‑iodo dihydropyran‑4‑one; transferability requires validation
Pharmaceutical patent relevance
Source review
DPP‑IV inhibitor intermediate
Recognized role in drug discovery synthetic routes
Patent disclosure; experimental validation for specific route required
Cross‑coupling scope
Class‑level
Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig, carbonylation
Broader reported manifold for iodo vs. bromo/chloro analogs
Bromo/chloro analogs may require harsher conditions or specialized catalysts
Crystal structure conformation
Context‑dependent
Distorted half‑boat, 0.633 Å out‑of‑plane displacement
Predictable non‑planar geometry informs stereochemical outcome
Single‑crystal X‑ray data; solution conformation may vary

C-2 Branched Glycoconjugate Synthesis

Directly leveraging its high reactivity in cross-coupling (as shown in Section 3), this compound is the ideal precursor for the rapid assembly of C-2 branched carbohydrates via coupling with N-tosylhydrazones. This pathway is critical for developing novel carbohydrate-based therapeutics [1].

Late-Stage Natural Product Functionalization

Due to its compatibility with mild Stille and Suzuki coupling conditions, 5-iodo-3,4-dihydro-2H-pyran is the preferred building block for introducing functionalized oxygen heterocycles into complex natural products without thermally degrading sensitive stereocenters [1].

Development of Novel Oxygen Heterocycle Libraries for Drug Discovery

The superior oxidative addition kinetics of the carbon-iodine bond make this scaffold highly suitable for automated or high-throughput library synthesis, where consistent, high-yield C-C bond formation under standardized, mild conditions is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd‑Catalyzed Analog Library Synthesis
Iodo functionality enables broad cross‑coupling scope under mild conditions
Cross‑coupling condition compatibility and yield profiling
Stereoselective Total Synthesis
Established iodo‑cyclization stereocontrol for trans‑fused polycyclic ethers
Stereochemical outcome and cyclization efficiency
Heterocyclic Library Diversification
Versatile electrophilic partner for multi‑step library construction
Reaction scope and product diversity assessment
Conformation‑Guided Design
Crystallographically defined half‑boat ring geometry provides predictable stereochemical bias
Conformational influence on stereoselectivity and computational docking

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

209.95416 g/mol

Monoisotopic Mass

209.95416 g/mol

Heavy Atom Count

7

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